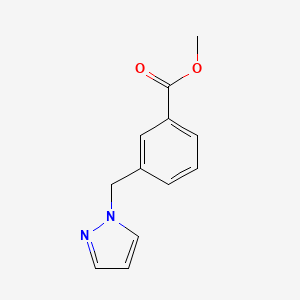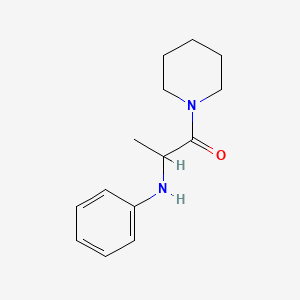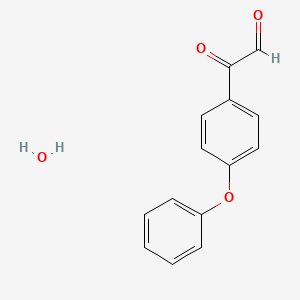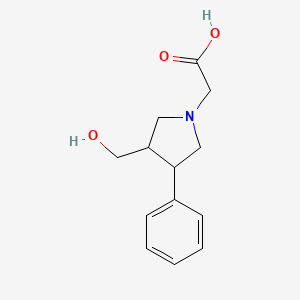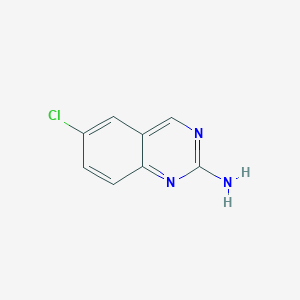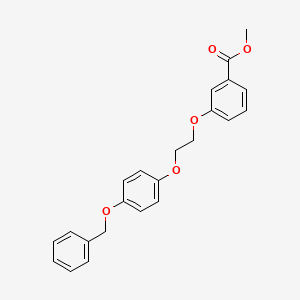
Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate
Overview
Description
Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate is an organic compound with the molecular formula C23H22O5 and a molecular weight of 378.4 g/mol. This compound is characterized by its complex structure, which includes benzyloxy and phenoxy groups, making it a subject of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
Based on its structure, it can be inferred that it may interact with enzymes or receptors that recognize benzylic and phenoxy groups .
Mode of Action
Compounds with similar structures have been known to undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the target proteins or enzymes, leading to changes in cellular processes .
Biochemical Pathways
It’s plausible that the compound could influence pathways involving benzylic and phenoxy groups .
Pharmacokinetics
The presence of the benzyloxy and phenoxy groups could potentially influence its solubility and permeability, which in turn would affect its absorption and distribution within the body .
Result of Action
Based on its potential interactions with enzymes or receptors that recognize benzylic and phenoxy groups, it could potentially modulate their activity, leading to changes in cellular signaling or metabolic processes .
Action Environment
The action, efficacy, and stability of Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate could be influenced by various environmental factors. For instance, the pH of the environment could affect the ionization state of the compound, which in turn could influence its interactions with its targets . Additionally, the presence of other molecules or compounds in the environment could potentially affect its stability or activity .
Biochemical Analysis
Biochemical Properties
Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . These interactions can lead to the modulation of enzyme activity, affecting the metabolism of other compounds. Additionally, this compound can bind to specific proteins, altering their conformation and function .
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases . This compound also impacts gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes . Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, inhibiting their activity and preventing the catalysis of specific reactions . It can also activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency . Additionally, this compound can interact with DNA and transcription factors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At high doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can affect the overall metabolic balance within cells and tissues .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . The distribution of this compound can also be influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can accumulate in the nucleus, where it interacts with DNA and transcription factors to regulate gene expression . It can also localize to the cytoplasm, where it modulates enzyme activity and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities to meet specific requirements . The process often includes sourcing and procurement of raw materials, followed by controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzenecarboxylate
- Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzenecarboxylate
Uniqueness
Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate is unique due to its specific structural features, which include both benzyloxy and phenoxy groups. These features contribute to its distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
methyl 3-[2-(4-phenylmethoxyphenoxy)ethoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O5/c1-25-23(24)19-8-5-9-22(16-19)27-15-14-26-20-10-12-21(13-11-20)28-17-18-6-3-2-4-7-18/h2-13,16H,14-15,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQLFGNHCQEXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCCOC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594812 | |
| Record name | Methyl 3-{2-[4-(benzyloxy)phenoxy]ethoxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937602-29-4 | |
| Record name | Methyl 3-{2-[4-(benzyloxy)phenoxy]ethoxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



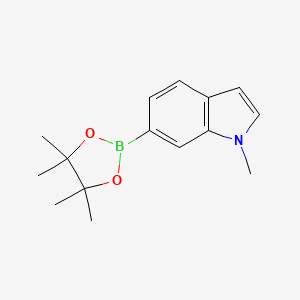
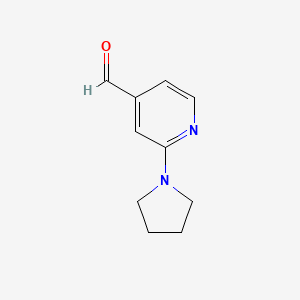
![N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine](/img/structure/B1369923.png)
